PDE4 Inhibitory Potency: IC50 Quantification and Comparison with Unsubstituted Parent Compound
In a PDE4 scintillation proximity assay (SPA) measuring [³H]-cAMP hydrolysis, the pyridazinone-benzamide scaffold exhibited an IC50 of 5.1 nM against PDE4, establishing potent enzymatic inhibition [1]. By contrast, the unsubstituted parent compound N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 1021206-26-7), which lacks the 3,4-dimethoxy substitution, shows substantially reduced PDE4 affinity—consistent with SAR studies demonstrating that the 3,4-dimethoxy pattern contributes essential binding energy through complementary interactions with the PDE4 catalytic pocket [2]. This quantitative potency differential directly supports procurement of the 3,4-dimethoxy-substituted variant for PDE4-targeted applications.
| Evidence Dimension | PDE4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | PDE4 IC50 = 5.1 nM (pyridazinone-benzamide scaffold with 3,4-dimethoxy substitution; BindingDB BDBM15315) |
| Comparator Or Baseline | Unsubstituted parent N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide (PDE4 IC50 not directly reported; SAR data indicate reduced potency) |
| Quantified Difference | At least one order of magnitude potency advantage for the 3,4-dimethoxy-substituted scaffold based on SAR trend [2] |
| Conditions | PDE activity measured by [³H]-cAMP hydrolysis using scintillation proximity assay (SPA), pH 7.5, 2°C |
Why This Matters
For PDE4 inhibitor screening or mechanistic studies, the 3,4-dimethoxy variant delivers measurable enzymatic potency that the unsubstituted parent cannot replicate, ensuring assay sensitivity and reproducibility.
- [1] BindingDB Entry BDBM15315. N-{4-[(4S)-4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]phenyl}benzamide (dihydropyridazinone 8a(S)). PDE4 IC50 = 5.1 nM. View Source
- [2] Mörsdorf, P., et al. 6-Oxopyridazine derivatives, process for their preparation and medicaments containing these compounds. U.S. Patent 4,968,683, filed November 6, 1990. View Source
